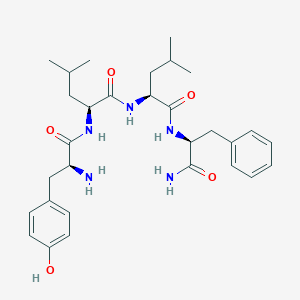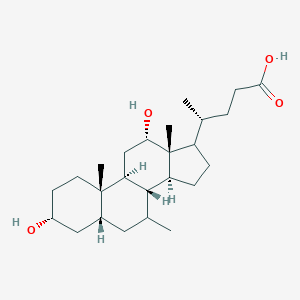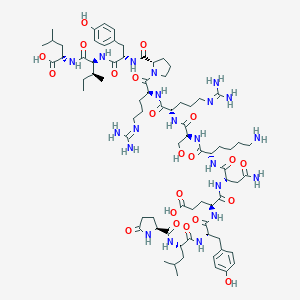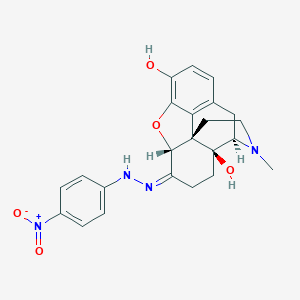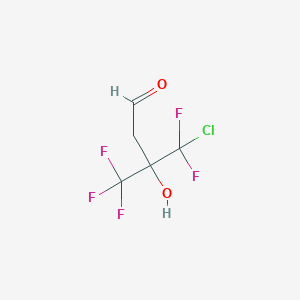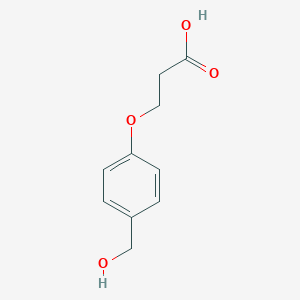
3-(4-Hydroxymethylphenoxy)propionic acid
Vue d'ensemble
Description
3-(4-Hydroxymethylphenoxy)propionic acid is a chemical compound of interest in various fields, including materials science and chemistry, due to its unique structural features and potential applications. This compound can serve as an intermediate in the synthesis of complex molecules, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of R-(+)-2-(4-hydroxyphenoxy)-propionic acid involves chlorination, etherification, and hydrolysis reactions, starting from L-Alanine, achieving a yield of up to 71.1% (Wu Chun-le, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(4-Hydroxymethylphenoxy)propionic acid often features complex hydrogen bonding and interaction patterns. For example, studies on similar molecules reveal inter-molecular hydrogen bonding between functional groups, which could suggest similar behaviors in the target compound (I. Tomita et al., 1966).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, such as etherification and esterification, highlighting the reactivity of the hydroxyl and carboxylic acid functional groups. The ability of these compounds to undergo such reactions makes them versatile intermediates in synthetic chemistry (Acerina Trejo-Machin et al., 2017).
Physical Properties Analysis
The physical properties of 3-(4-Hydroxymethylphenoxy)propionic acid and related compounds, such as melting points and solubility, are influenced by their molecular structure. The presence of hydroxyl and carboxylic acid groups can affect their solubility in various solvents, which is crucial for their application in different chemical processes.
Chemical Properties Analysis
Applications De Recherche Scientifique
1. Pharmacokinetics in Sprague-Dawley Rats
- Summary of Application: This study investigated the absorption, metabolism, and tissue accumulation of 3-(4-Hydroxymethylphenoxy)propionic acid (HMPA) in Sprague-Dawley (SD) rats .
- Methods of Application: HMPA (10 mg/kg body weight) was orally administered to SD rats. The intact and conjugated HMPAs in the bloodstream were detected .
- Results: HMPA and its conjugates reached the maximum concentration in 15 min (HMPA, 2.6 ± 0.4 nmol/mL; sulfated HMPA, 3.6 ± 0.9 nmol/mL; glucuronidated HMPA, 0.55 ± 0.09 nmol/mL). They were also detected in the target organs 6 h postadministration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .
2. Improved Hepatic Lipid Metabolism via GPR41
- Summary of Application: This research identified and characterized HMPA-specific GPR41 receptor, with greater affinity than 4‐hydroxy‐3‐methoxycinnamic acid (HMCA). The activation of this receptor plays a crucial role in the anti‐obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
- Methods of Application: The study involved the identification and characterization of the HMPA-specific GPR41 receptor .
- Results: The results provide insights into the development of functional foods, including HMPA, and preventive pharmaceuticals targeting GPR41 .
3. Inhibition of Prostaglandin E Production
- Summary of Application: 3-(4-Hydroxymethylphenoxy)propionic acid is used to inhibit prostaglandin E (2) production .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not detailed in the source .
4. Pharmacokinetic Profiles in Sprague-Dawley Rats
- Summary of Application: This study aims to investigate the absorption, metabolism, and tissue accumulation of 3-(4-Hydroxymethylphenoxy)propionic acid (HMPA) in Sprague-Dawley (SD) rats .
- Methods of Application: HMPA (10 mg/kg body weight) was orally administered to SD rats. The intact and conjugated HMPAs in the bloodstream were detected .
- Results: HMPA and its conjugates reached the maximum concentration in 15 min (HMPA, 2.6 ± 0.4 nmol/mL; sulfated HMPA, 3.6 ± 0.9 nmol/mL; glucuronidated HMPA, 0.55 ± 0.09 nmol/mL). They were also detected in the target organs 6 h postadministration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .
5. Derivation of Hydrogel Based on Chitosan, Gelatin or Poly (Ethylene Glycol)
- Summary of Application: 3-(4-Hydroxymethylphenoxy)propionic acid is used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not detailed in the source .
6. Inhibition of Conversion of Macrophage into Foam Cells
- Summary of Application: 3-(4-Hydroxymethylphenoxy)propionic acid and its major microbial metabolite, HPPA, inhibited the conversion of macrophage into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not detailed in the source .
4. Pharmacokinetic Profiles in Sprague-Dawley Rats
- Summary of Application: This study aims to investigate the absorption, metabolism, and tissue accumulation of 3-(4-Hydroxymethylphenoxy)propionic acid (HMPA) in Sprague-Dawley (SD) rats .
- Methods of Application: HMPA (10 mg/kg body weight) was orally administered to SD rats. The intact and conjugated HMPAs in the bloodstream were detected .
- Results: HMPA and its conjugates reached the maximum concentration in 15 min (HMPA, 2.6 ± 0.4 nmol/mL; sulfated HMPA, 3.6 ± 0.9 nmol/mL; glucuronidated HMPA, 0.55 ± 0.09 nmol/mL). They were also detected in the target organs 6 h postadministration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .
5. Derivation of Hydrogel Based on Chitosan, Gelatin or Poly (Ethylene Glycol)
- Summary of Application: 3-(4-Hydroxymethylphenoxy)propionic acid is used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not detailed in the source .
6. Inhibition of Conversion of Macrophage into Foam Cells
- Summary of Application: 3-(4-Hydroxymethylphenoxy)propionic acid and its major microbial metabolite, HPPA, inhibited the conversion of macrophage into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not detailed in the source .
Propriétés
IUPAC Name |
3-[4-(hydroxymethyl)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWKJUVXEMKOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352992 | |
| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxymethylphenoxy)propionic acid | |
CAS RN |
101366-61-4 | |
| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



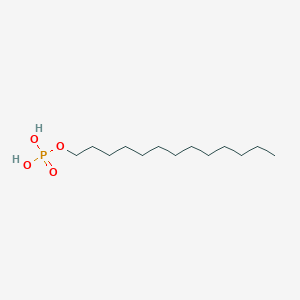
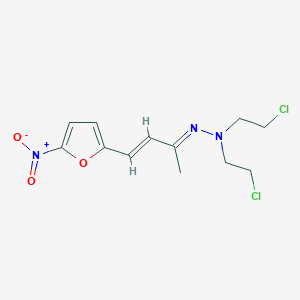
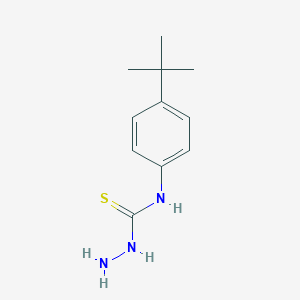
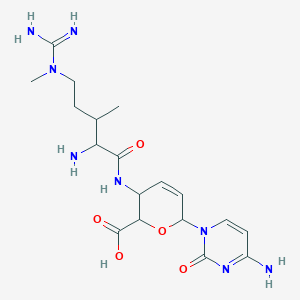
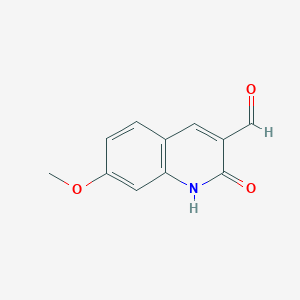
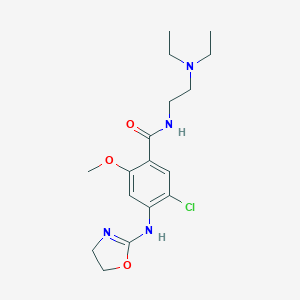

![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)

